2-{[(Tert-butoxy)carbonyl]amino}-2-(1-methylcyclopentyl)acetic acid
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Overview
Description
2-{[(Tert-butoxy)carbonyl]amino}-2-(1-methylcyclopentyl)acetic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amine groups. The Boc group is known for its stability under neutral and basic conditions and its ease of removal under acidic conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-2-(1-methylcyclopentyl)acetic acid typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction can be carried out in various solvents, including water, tetrahydrofuran (THF), and acetonitrile, at ambient temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-{[(Tert-butoxy)carbonyl]amino}-2-(1-methylcyclopentyl)acetic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove the Boc protecting group, yielding the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction can be achieved using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces free amines.
Scientific Research Applications
2-{[(Tert-butoxy)carbonyl]amino}-2-(1-methylcyclopentyl)acetic acid has several scientific research applications:
Chemistry: Used as a protecting group in peptide synthesis and other organic synthesis reactions.
Biology: Employed in the modification of biomolecules and the study of enzyme mechanisms.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-2-(1-methylcyclopentyl)acetic acid primarily involves the protection and deprotection of amine groups. The Boc group is added to the amine under basic conditions, forming a stable carbamate. The removal of the Boc group is achieved under acidic conditions, leading to the formation of the free amine and the release of carbon dioxide and tert-butyl cation .
Comparison with Similar Compounds
Similar Compounds
- 2-{[(Tert-butoxy)carbonyl]amino}-2-(1-hydroxycyclobutyl)acetic acid
- 2-{[(Tert-butoxy)carbonyl]amino}-2-(1-hydroxycyclohexyl)acetic acid
- 2-{[(Tert-butoxy)carbonyl]amino}-2-(oxan-2-yl)acetic acid
Uniqueness
2-{[(Tert-butoxy)carbonyl]amino}-2-(1-methylcyclopentyl)acetic acid is unique due to its specific structural features, including the presence of a methylcyclopentyl group. This structural variation can influence the compound’s reactivity and its suitability for specific applications in organic synthesis and drug development.
Biological Activity
2-{[(Tert-butoxy)carbonyl]amino}-2-(1-methylcyclopentyl)acetic acid, also known as (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(1-methylcyclopentyl)acetic acid, is a compound with significant potential in pharmaceutical applications. This article reviews its biological activity, synthesis, and relevant research findings.
- Molecular Formula : C₁₃H₂₃NO₄
- Molecular Weight : 257 Da
- LogP : 2.6
- Hydrogen Bond Acceptors : 3
- Hydrogen Bond Donors : 2
- Polar Surface Area : 76 Ų
Biological Activity
The biological activity of this compound has been studied in various contexts, particularly concerning its effects on metabolic pathways and potential therapeutic applications.
Antimicrobial Activity
Research indicates that derivatives of acetic acids, including this compound, exhibit antimicrobial properties. In particular, compounds with similar structures have shown effectiveness against various bacterial strains. For instance, studies on related compounds demonstrated significant inhibition of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
Enzyme Inhibition
The compound has also been evaluated for its role as an enzyme inhibitor. It is believed to interact with specific enzymes involved in metabolic pathways, potentially offering a mechanism for therapeutic intervention in metabolic disorders. For example, certain analogs have been shown to inhibit enzymes related to amino acid metabolism, which could be beneficial in conditions like obesity and diabetes .
Case Studies and Research Findings
Synthesis Methods
The synthesis of this compound typically involves multiple steps:
- Protection of Amino Group : The amino group is protected using tert-butoxycarbonyl (Boc) groups.
- Cyclization : The cyclopentyl moiety is introduced through cyclization reactions.
- Deprotection : Final deprotection steps yield the active form of the compound.
These methods have been optimized to increase yield and purity, making the compound more accessible for research and potential therapeutic use .
Properties
Molecular Formula |
C13H23NO4 |
---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
2-(1-methylcyclopentyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
InChI |
InChI=1S/C13H23NO4/c1-12(2,3)18-11(17)14-9(10(15)16)13(4)7-5-6-8-13/h9H,5-8H2,1-4H3,(H,14,17)(H,15,16) |
InChI Key |
ABBSKLJPIIRFMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC1)C(C(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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